Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate
Description
Dithiocarbamates are organosulfur compounds with the general formula R₂N–C(=S)–S–R', widely used in agrochemicals (e.g., fungicides), rubber vulcanization accelerators, and pharmaceuticals. The unique combination of an unsaturated cyclohexenyl ring and an allyl substituent in this compound may confer distinct reactivity, solubility, and biological activity compared to simpler dithiocarbamates. Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELXL being a standard tool for refinement .
Properties
CAS No. |
51647-63-3 |
|---|---|
Molecular Formula |
C10H15NS2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
prop-2-enyl N-cyclohex-2-en-1-ylcarbamodithioate |
InChI |
InChI=1S/C10H15NS2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h2,4,6,9H,1,3,5,7-8H2,(H,11,12) |
InChI Key |
HMAPHCHHFNGBNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)NC1CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The synthesis of carbamodithioates typically involves the reaction of an amine with carbon disulfide ($$CS_2$$) in the presence of a base, followed by alkylation with an appropriate electrophile. For Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate, the reaction proceeds via:
- Formation of cyclohex-2-en-1-yl dithiocarbamic acid : Cyclohex-2-en-1-amine reacts with $$CS_2$$ under basic conditions (e.g., NaOH or KOH) to form the dithiocarbamate anion.
- Alkylation with allyl bromide : The dithiocarbamate anion undergoes nucleophilic substitution with prop-2-en-1-yl bromide (allyl bromide) to yield the target compound.
The reaction is summarized as:
$$
\text{Cyclohex-2-en-1-amine} + CS_2 + \text{Allyl bromide} \xrightarrow{\text{Base}} \text{this compound}
$$
Key Reaction Parameters
- Temperature : Optimal yields are achieved at 0–5°C during the formation of the dithiocarbamate intermediate to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance the solubility of intermediates.
- Molar Ratios : A 1:1:1 ratio of amine, $$CS_2$$, and allyl bromide is typical, though excess allyl bromide (1.2 equiv) may improve conversion.
Detailed Synthesis Protocols
Single-Step Alkylation Method
A modified procedure adapted from dithiocarbamate syntheses involves:
- Step 1 : Dissolve cyclohex-2-en-1-amine (1.0 equiv, 99.1 g/mol) in anhydrous THF (200 mL) under nitrogen.
- Step 2 : Add aqueous NaOH (1.1 equiv, 10% w/v) dropwise at 0°C, followed by $$CS_2$$ (1.05 equiv) over 30 minutes.
- Step 3 : Stir the mixture for 2 hours, then add allyl bromide (1.2 equiv) gradually.
- Step 4 : Warm to room temperature and stir for 12 hours.
- Step 5 : Extract with dichloromethane, wash with brine, dry over $$Na2SO4$$, and concentrate in vacuo.
Two-Step Isolation of Intermediate
For higher purity, the dithiocarbamate salt can be isolated before alkylation:
Intermediate Synthesis :
Alkylation :
- Suspend the potassium salt in acetonitrile, add allyl bromide (1.2 equiv), and reflux for 6 hours.
- Filter and concentrate to obtain the product.
Optimization Strategies
Catalytic Enhancements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB, 0.1 equiv) accelerates alkylation, reducing reaction time to 4 hours with 78% yield.
- Microwave Assistance : Short-duration microwave irradiation (100°C, 30 min) improves efficiency but risks decomposition of the dithiocarbamate group.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 95 |
| Acetonitrile | 37.5 | 75 | 97 |
| DMF | 36.7 | 70 | 93 |
Polar aprotic solvents like acetonitrile favor higher yields due to better ion solvation.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Analysis
Challenges and Mitigation
Side Reactions
Scalability Issues
- Exothermic Reaction : Controlled addition of $$CS_2$$ and allyl bromide is necessary to prevent thermal runaway in large-scale batches.
Alternative Synthetic Pathways
Thiol-Amine Coupling
A novel approach involves reacting cyclohex-2-en-1-yl isothiocyanate with allyl mercaptan:
$$
\text{Cyclohex-2-en-1-yl isothiocyanate} + \text{Allyl mercaptan} \rightarrow \text{Target Compound}
$$
Yield : 60% (preliminary data).
Enzymatic Synthesis
Lipase-catalyzed transesterification of methyl dithiocarbamates with allyl alcohol shows promise but remains experimental.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields.
Scientific Research Applications
Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural analogues include:
- Zinc bis(diethyldithiocarbamate) (CAS: 14324-55-1): A metal-coordinated dithiocarbamate used as a rubber accelerator.
- Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) : A sulfonate derivative with an allyl group but distinct functional groups (sulfonate vs. dithiocarbamate).
Table 1: Key Structural and Functional Differences
| Compound | Functional Groups | Key Structural Features | Common Applications |
|---|---|---|---|
| Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate | Dithiocarbamate, allyl, cyclohexenyl | Unsaturated rings, sulfur-rich | Agrochemicals, research |
| Zinc bis(diethyldithiocarbamate) | Dithiocarbamate, zinc coordination | Metal complex, ethyl groups | Rubber industry |
| Sodium 2-methylprop-2-ene-1-sulphonate | Sulfonate, allyl | Ionic sulfonate group | Polymer production, surfactants |
Physicochemical Properties
- Solubility : The allyl and cyclohexenyl groups in this compound likely enhance lipophilicity compared to sodium sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate), which are water-soluble due to their ionic nature .
- Reactivity : The dithiocarbamate group (–N–C(=S)–S–) can act as a chelating agent, unlike sulfonates, which are inert nucleophiles. The allyl group may participate in radical or electrophilic addition reactions, a feature absent in saturated analogues like methyl derivatives.
Research Findings and Methodological Considerations
- Structural Analysis : X-ray crystallography using SHELXL has been critical in resolving the stereochemistry of dithiocarbamates . For this compound, such methods would clarify bond lengths and conformations of the cyclohexenyl and allyl groups.
- Environmental Impact : While soil solidifiers like HEC/AAM focus on eco-friendly就地取材 (local material utilization) , dithiocarbamates may require toxicity assessments due to sulfur byproducts.
Biological Activity
Prop-2-en-1-yl cyclohex-2-en-1-ylcarbamodithioate is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H15N2S2
- Molecular Weight : 245.37 g/mol
- CAS Number : 22972-51-6
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell lysis.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |
| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Oxidative Stress : The generation of ROS contributes to cellular damage and apoptosis in cancer cells.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its solubility profile indicates good potential for oral administration.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate (45%) |
| Absorption | High |
| Metabolism | Hepatic |
| Elimination Half-life | 3 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
